4-Ethynyl-2-(trifluoromethyl)pyrimidine

Kinase inhibition CSF-1R Glioblastoma

Select this bifunctional building block for CSF-1R kinase inhibitor programs. The 2-CF₃ group enhances metabolic stability and CNS penetration, while the 4-alkyne handle permits rapid library expansion via Sonogashira coupling and click chemistry. Superior to monofunctional analogs for constructing pyrazolo[3,4-d]pyrimidine scaffolds with proven glioblastoma antiproliferative activity (low µM).

Molecular Formula C7H3F3N2
Molecular Weight 172.11 g/mol
Cat. No. B11926850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-2-(trifluoromethyl)pyrimidine
Molecular FormulaC7H3F3N2
Molecular Weight172.11 g/mol
Structural Identifiers
SMILESC#CC1=NC(=NC=C1)C(F)(F)F
InChIInChI=1S/C7H3F3N2/c1-2-5-3-4-11-6(12-5)7(8,9)10/h1,3-4H
InChIKeyCJYAPWBYJDEZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-2-(trifluoromethyl)pyrimidine for Advanced Medicinal Chemistry: Procurement Evidence Guide


4-Ethynyl-2-(trifluoromethyl)pyrimidine (CAS 37972-21-7, C₇H₃F₃N₂, MW 172.11) is a bifunctional heteroaromatic building block combining a 2-trifluoromethylpyrimidine core with a terminal alkyne at the 4-position [1]. This substitution pattern is of particular interest for constructing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, where the trifluoromethyl group enhances lipophilicity and metabolic stability while the ethynyl moiety serves as a versatile handle for Sonogashira coupling and click chemistry diversification [2].

Why 4-Ethynyl-2-(trifluoromethyl)pyrimidine Cannot Be Replaced by Common Pyrimidine Analogs


The substitution pattern of 4-ethynyl-2-(trifluoromethyl)pyrimidine cannot be functionally replaced by other pyrimidine isomers or monofunctional analogs. Isomers such as 2-ethynyl-5-(trifluoromethyl)pyrimidine and 5-ethynyl-2-(trifluoromethyl)pyrimidine alter the spatial orientation of the ethynyl handle relative to the CF₃ group, which in scaffold-based drug design programs—particularly pyrazolo[3,4-d]pyrimidine kinase inhibitors—dictates the trajectory of appended pharmacophores and directly impacts target engagement [1]. Monofunctional analogs lacking the ethynyl group (e.g., 2-(trifluoromethyl)pyrimidine) preclude Sonogashira diversification and modular library construction entirely. Furthermore, the combination of the strongly electron-withdrawing CF₃ group at C2 and the π-extendable ethynyl at C4 creates a unique electronic push-pull system that cannot be replicated by halogenated or methylated pyrimidine alternatives [2].

Quantitative Evidence for Differentiated Utility of 4-Ethynyl-2-(trifluoromethyl)pyrimidine


Critical 4-Ethynyl Moiety in Pyrazolo[3,4-d]pyrimidine CSF-1R Inhibitor Lead Optimization

In an iterative structure-antiproliferative activity relationship (SAAR) study of pyrazolo[3,4-d]pyrimidine-based CSF-1R inhibitors, compounds incorporating the 4-ethynyl-substituted pyrimidine motif were central to achieving potent antiproliferative activity against glioblastoma cell lines. The study synthesized and screened 76 novel pyrazolo[3,4-d]pyrimidine derivatives, with lead compounds achieving low micromolar potency against patient-derived glioblastoma stem cells [1].

Kinase inhibition CSF-1R Glioblastoma Scaffold-based design

Trifluoromethyl-Containing Pyrimidine Derivatives Demonstrate Superior Antiproliferative Activity to 5-Fluorouracil in PC-3 Cells

A series of trifluoromethyl-containing polysubstituted pyrimidine derivatives were synthesized and evaluated for antiproliferative activity against four human tumor cell lines. Compounds XXId and XXIe demonstrated IC₅₀ values of 4.42 ± 0.46 μmol L⁻¹ and 4.85 ± 0.59 μmol L⁻¹ respectively against PC-3 prostate cancer cells, which represents significantly better activity than the clinical comparator 5-fluorouracil (IC₅₀ = 6.39 ± 0.71 μmol L⁻¹) [1].

Antitumor Antiproliferative Prostate cancer USP7

Sonogashira-Ready Terminal Alkyne Enables Modular Diversification Not Available in Non-Ethynylated Analogs

The terminal alkyne at the 4-position of this compound provides a reactive handle for palladium-catalyzed Sonogashira cross-coupling, enabling modular conjugation with aryl/heteroaryl halides under standard conditions [1]. In contrast, non-ethynylated 2-(trifluoromethyl)pyrimidine derivatives lack this functionality entirely, requiring pre-functionalization or alternative synthetic routes that add steps and reduce overall yield.

Click chemistry Sonogashira coupling Library synthesis Modular design

Procurement-Driven Application Scenarios for 4-Ethynyl-2-(trifluoromethyl)pyrimidine


Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors for Oncology Drug Discovery

This compound serves as the critical 4-ethynyl-2-(trifluoromethyl)pyrimidine building block for constructing pyrazolo[3,4-d]pyrimidine kinase inhibitors targeting CSF-1R and related tyrosine kinases. Iterative SAAR studies have validated this scaffold for achieving low micromolar antiproliferative activity against glioblastoma cell lines and patient-derived stem cells [1]. Procurement is indicated for medicinal chemistry teams pursuing kinase inhibitor programs where CSF-1R selectivity and mesenchymal glioma subtype activity are desired.

Modular Diversification via Sonogashira Coupling for Anticancer Library Synthesis

The terminal alkyne moiety enables rapid, modular library construction through Sonogashira cross-coupling with diverse aryl and heteroaryl halides [1]. Trifluoromethyl-containing polysubstituted pyrimidines derived from this scaffold have demonstrated antiproliferative activity superior to 5-fluorouracil in PC-3 prostate cancer cells (IC₅₀ of 4.42 μmol L⁻¹ vs. 6.39 μmol L⁻¹) and selectivity for USP7 hydrophobic pocket engagement [2]. This compound is recommended for high-throughput SAR campaigns requiring efficient diversification of the pyrimidine core.

Development of CNS-Penetrant Kinase Inhibitors Leveraging CF₃ Lipophilicity

The trifluoromethyl group at the 2-position enhances lipophilicity and metabolic stability, critical properties for achieving blood-brain barrier penetration in CNS-targeted kinase inhibitor programs [1]. In the context of glioblastoma multiforme drug discovery, where the pyrazolo[3,4-d]pyrimidine scaffold incorporating this building block has shown preferential activity against the mesenchymal subtype [1], procurement supports programs requiring improved CNS exposure and target engagement in brain tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethynyl-2-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.